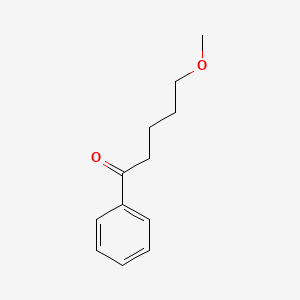
5-Methoxyvalerophenone
Übersicht
Beschreibung
5-methoxyvalerophenone is an aromatic ketone. It derives from a valerophenone.
Wissenschaftliche Forschungsanwendungen
Alterations in Body Temperature and Behavior
5-Methoxyvalerophenone and related compounds have been studied for their effects on body temperature, behavior, and the endocrine system. For instance, the administration of 5-methoxy-diisopropyltryptamine to rats showed alterations in body temperature and corticosterone levels, indicating potential impacts on cognitive tasks and the endocrine system (Williams et al., 2007).
Metabolism and Endocrine-Disrupting Activity
Studies on similar compounds like benzophenone-3 (BP-3) have explored their metabolism and endocrine-disrupting effects. BP-3 is used as a UV filter in skincare products, and its metabolism in liver microsomes has been examined. The study highlighted the estrogenic and anti-androgenic activities of BP-3 metabolites, contributing to the understanding of BP-3's impact on endocrine disruption (Watanabe et al., 2015).
Effects on Spatial Navigation and Cognitive Performance
Research on selective 5-HT4 receptor ligands related to 5-methoxyvalerophenone has shown their potential effects on spatial learning and memory. These studies provide insights into how similar compounds can influence cognitive functions in animal models (Fontana et al., 1997).
Reproductive Toxicity and UV Filters
The reproductive toxicity of benzophenone-3, a compound related to 5-methoxyvalerophenone, has been assessed in human and animal studies. High levels of exposure to BP-3 were linked to changes in birth weight and gestational age, with potential endocrine-disrupting effects being a concern (Ghazipura et al., 2017).
Thermal and Photosensitized Decomposition
The thermal and photosensitized decomposition of dimeric valerophenone peroxide, formed by ozonation of valerophenone oxime ether, was explored, providing insights into the chemical behavior of valerophenone derivatives under different conditions (Ito et al., 1979).
Eigenschaften
Produktname |
5-Methoxyvalerophenone |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
5-methoxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-14-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
GMRYZTZQKPZDLK-UHFFFAOYSA-N |
SMILES |
COCCCCC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
COCCCCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

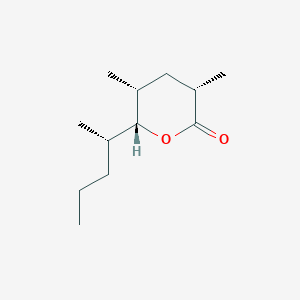
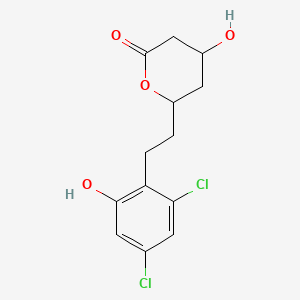
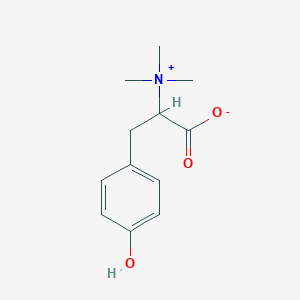


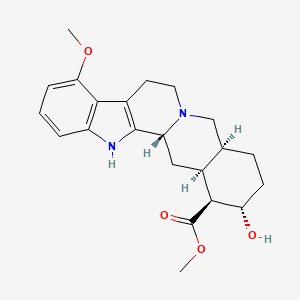
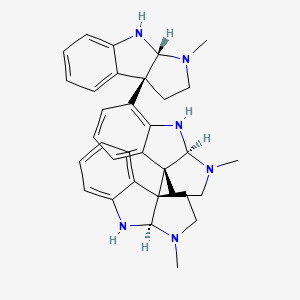

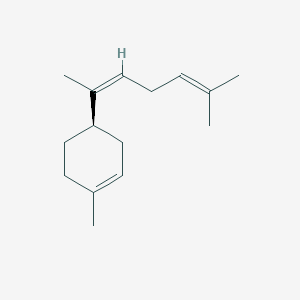
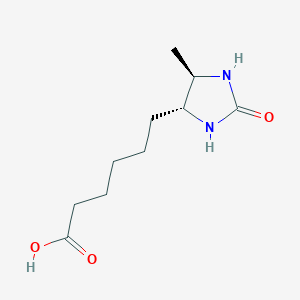


![2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1251311.png)
